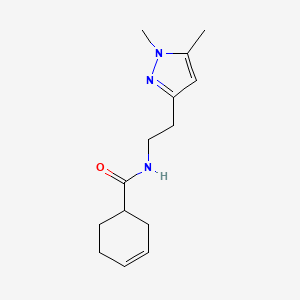
N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H12F5NOS2 and its molecular weight is 429.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research by Limban et al. (2011) highlights the synthesis and characterization of acylthioureas, which includes derivatives similar to N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide. These compounds have been tested for their antipathogenic activity, particularly against bacterial cells. They demonstrate potential in developing anti-microbial agents with antibiofilm properties, significant especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu & Chifiriuc, 2011).
Synthesis and Chemical Properties
Sheng, Fan, and Wu (2014) describe a facile and general route to synthesize compounds including 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, relevant to the study of N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide. Their work involves reactions of trifluoromethanesulfanylamide with various substrates, demonstrating broad functional group tolerance (Sheng, Fan & Wu, 2014).
Functionalization of C-H Bonds
The study by Macé et al. (2009) examines the thermal behavior of intermediates formed by the reaction of nitriles with perfluoroalkyl sulfoxides, which is relevant to understanding the chemical behavior of compounds like N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide. Their research involves functionalization of aromatic and benzylic C-H bonds, a key aspect in the synthesis and modification of such compounds (Macé, Urban, Pradet, Blazejewski & Magnier, 2009).
Potential in Material Science
Bera et al. (2012) synthesized a series of new polyamides using semifluorinated aromatic diamines, which could include structures related to N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide. These polyamides are organo-soluble, showing potential in various material science applications, especially in the context of thermal stability and mechanical properties (Bera, Dasgupta, Chatterjee, Maji & Banerjee, 2012).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5NOS2/c20-13-4-5-15(14(21)9-13)25-18(26)17-16(6-7-27-17)28-10-11-2-1-3-12(8-11)19(22,23)24/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPVSDQFUWNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2688333.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2688339.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B2688340.png)
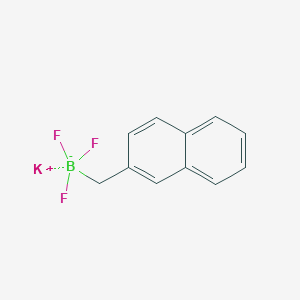
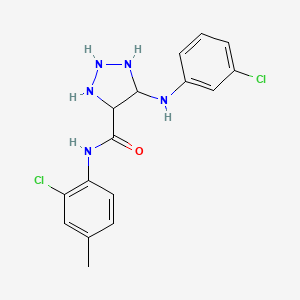
![N-[3-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2688345.png)


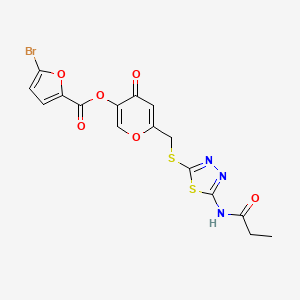
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B2688349.png)
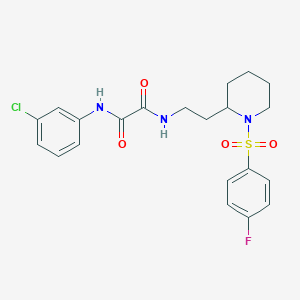
![2-(2-Chloropropanoylamino)-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2688354.png)
